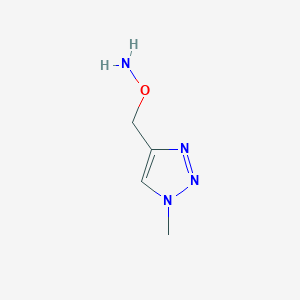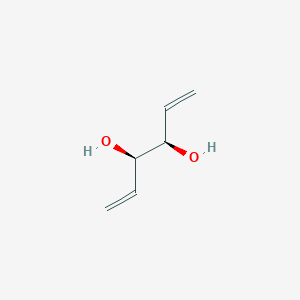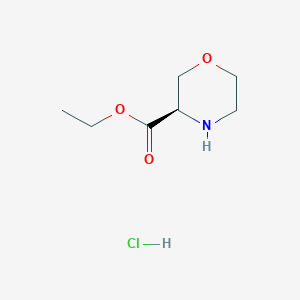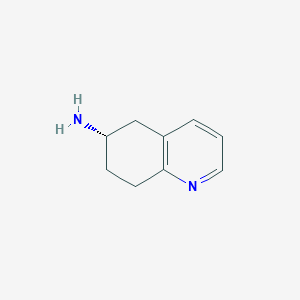
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
科学的研究の応用
Chemistry: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions in catalytic processes .
Biology: In biological research, this compound is used in the development of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
作用機序
The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .
類似化合物との比較
- 1-(1H-1,2,3-Triazol-4-yl)methanamine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine
Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .
特性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
InChIキー |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


